molecular formula C18H15N3O4S2 B2540259 (Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 865182-69-0

(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No. B2540259
M. Wt: 401.46
InChI Key: IWVGXKYFFNOITI-ZZEZOPTASA-N
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Description

“(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide” is a complex organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound . Heterocyclic compounds are a class of organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The benzothiazole ring in this compound is likely to contribute to its biological activity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. These include the benzothiazole ring, a phenoxy group, a prop-2-yn-1-yl group, and a sulfamoyl group . Each of these groups will contribute to the overall properties of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring, a phenoxy group, a prop-2-yn-1-yl group, and a sulfamoyl group would likely influence its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

  • A study on the synthesis and evaluation of novel 5-benzylidene-2,4-thiazolidinedione analogs demonstrated significant hypoglycemic and hypolipidemic activities in a type-2 diabetes model, highlighting the therapeutic potential of thiazolidinedione derivatives in metabolic disorders (Mehendale-Munj, Ghosh, & Ramaa, 2011).
  • Research on novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfamoyl moiety explored their antimicrobial properties, indicating the versatility of sulfamoyl-containing compounds in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Therapeutic Applications

  • The design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors demonstrated potential applications in cancer therapy by targeting metabolic pathways in cancer cells (Shukla et al., 2012).
  • A study on the new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base highlighted the potential of such compounds in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antimicrobial Potential

  • The synthesis and anticancer activity of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives were investigated, revealing that some derivatives exhibited significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines, suggesting the potential use of acetamide derivatives in cancer treatment (Karaburun et al., 2018).
  • Another study focused on the synthesis and antimicrobial activity of novel 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives, showcasing their promising results against plant fungi and bacteria, which underscores the antimicrobial potential of such compounds (Liao et al., 2017).

properties

IUPAC Name

2-phenoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c1-2-10-21-15-9-8-14(27(19,23)24)11-16(15)26-18(21)20-17(22)12-25-13-6-4-3-5-7-13/h1,3-9,11H,10,12H2,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVGXKYFFNOITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide

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